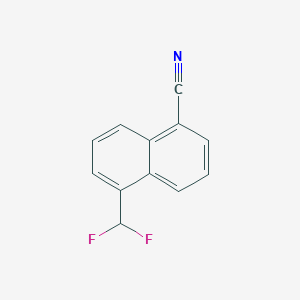

1-Cyano-5-(difluoromethyl)naphthalene

Description

Significance of the Naphthalene (B1677914) Scaffold in Advanced Organic Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, represents the simplest polycyclic aromatic hydrocarbon and serves as a foundational scaffold in the realms of medicinal chemistry and materials science. ekb.egalgoreducation.com Its structure, consisting of two fused benzene (B151609) rings, provides a rigid, planar, and lipophilic framework that is amenable to a wide array of chemical modifications. algoreducation.comresearchgate.net This structural versatility allows for the synthesis of a vast library of derivatives, making the naphthalene core an essential building block in drug discovery. ekb.egnih.gov

The significance of the naphthalene scaffold is underscored by its presence in numerous FDA-approved therapeutic agents. ekb.egnih.govekb.eg Marketed drugs such as Naproxen (an anti-inflammatory agent), Terbinafine (an antifungal), and Bedaquiline (an anti-tuberculosis drug) all feature the naphthalene core, highlighting its role in developing molecules with diverse pharmacological activities. nih.govlifechemicals.com Naphthalene-based compounds have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.govekb.eg The ability to functionalize various positions on the naphthalene ring system enables chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to optimize their interaction with biological targets. researchgate.netresearchgate.net

Beyond pharmaceuticals, naphthalene derivatives are crucial in materials science. Their unique photophysical properties, such as high quantum yield and excellent photostability, make them ideal candidates for the development of organic electronic materials, fluorescent probes, and dyes. oled-intermediates.comnih.govrsc.orgknowde.com The extended π-electron system of the naphthalene ring is fundamental to these applications, facilitating its use in organic light-emitting diodes (OLEDs) and as sensors for various analytes. algoreducation.comnih.govacs.org

Strategic Importance of Organofluorine and Cyano Moieties in Chemical Design

The strategic incorporation of specific functional groups is a cornerstone of modern chemical design, enabling the precise modulation of a molecule's physical, chemical, and biological properties. Among the most impactful are organofluorine and cyano moieties, which are frequently employed in the development of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgnih.gov

The introduction of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry, with approximately 20% of all commercial pharmaceuticals containing at least one fluorine atom. nih.govalfa-chemistry.com Fluorine's unique properties—high electronegativity, small atomic size, and the ability of the carbon-fluorine bond to increase metabolic stability—allow for significant improvements in a drug candidate's profile, including enhanced binding affinity, membrane permeability, and bioavailability. alfa-chemistry.comresearchgate.netresearchgate.net

Similarly, the cyano group (–C≡N) is a versatile and valuable functional group in organic synthesis. nih.govresearchgate.net Its strong electron-withdrawing nature and linear geometry can profoundly influence the electronic properties and conformation of a molecule. nih.gov

The Difluoromethyl (CF₂H) Group: Synthetic Utility and Electronic Contributions

The difluoromethyl (CF₂H) group has emerged as a functional moiety of growing interest in medicinal chemistry, offering a unique combination of properties that distinguish it from both methyl (CH₃) and trifluoromethyl (CF₃) groups. researchgate.netrsc.org A key characteristic of the CF₂H group is its ability to act as a hydrogen bond donor. nih.gov The two highly electronegative fluorine atoms render the attached hydrogen atom sufficiently acidic to form hydrogen bonds with biological targets, a feature not present in methyl or trifluoromethyl analogues. nih.gov

This hydrogen-bonding capacity allows the CF₂H group to serve as a bioisostere for common functional groups such as hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups. nih.gov This substitution can enhance target affinity while simultaneously improving metabolic stability, as the C-H bond in a CF₂H group is stronger and less susceptible to enzymatic oxidation than the C-H bonds in a methyl group or the O-H/S-H/N-H bonds of its bioisosteric counterparts. researchgate.netacs.org Furthermore, the CF₂H group moderately increases lipophilicity, which can improve a molecule's ability to cross cellular membranes. acs.orgacs.org

The synthetic introduction of the difluoromethyl group has been the subject of intensive research, leading to the development of various difluoromethylating reagents and protocols that facilitate its incorporation into diverse molecular scaffolds. researchgate.netrsc.orgacs.org

| Property | Description | Impact in Chemical Design |

|---|---|---|

| Hydrogen Bond Donor | The C-H bond is polarized by two adjacent fluorine atoms, enabling it to act as a hydrogen bond donor. nih.gov | Can mimic interactions of -OH, -SH, and -NH groups, potentially increasing binding affinity to biological targets. nih.gov |

| Bioisostere | Serves as a metabolically stable replacement for hydroxyl, thiol, and amine groups. nih.gov | Improves pharmacokinetic profiles by reducing susceptibility to metabolic oxidation. researchgate.netacs.org |

| Lipophilicity | Generally increases the lipophilicity of a molecule, though the effect can be modulated by other substituents. nih.govacs.orgacs.org | Can enhance membrane permeability and bioavailability. researchgate.net |

| Electronic Effect | Acts as a strong electron-withdrawing group through induction. acs.org | Modulates the electronic properties of the parent molecule, affecting acidity, basicity, and reactivity. |

| Metabolic Stability | The C-F bonds are exceptionally strong, and the C-H bond is less prone to oxidation compared to many other groups. alfa-chemistry.com | Reduces metabolic degradation, potentially prolonging the biological half-life of a drug. researchgate.net |

The Cyano (CN) Group: Synthetic Versatility and Electronic Modulation

The cyano, or nitrile, group (–C≡N) is a compact, linear functional group that imparts powerful electronic effects and offers exceptional synthetic versatility. libretexts.org It is strongly electron-withdrawing, a property attributable to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. nih.gov When attached to an aromatic ring, the cyano group deactivates the ring towards electrophilic substitution and can significantly alter the electron density of the system. nih.gov This electronic modulation is a critical tool for tuning the reactivity and properties of organic molecules. acs.org

Beyond its electronic influence, the cyano group is a valuable synthetic handle due to the wide range of chemical transformations it can undergo. nih.govresearchgate.net For instance, nitriles can be hydrolyzed to form carboxylic acids or amides, or reduced to primary amines. libretexts.org This reactivity makes the cyano group a versatile intermediate in multi-step syntheses, providing a pathway to diverse functionalities from a common precursor. researchgate.net In medicinal chemistry, the nitrile moiety can act as a hydrogen bond acceptor and its linear shape can fit into specific binding pockets of target proteins. nih.gov

| Property / Transformation | Description | Significance in Synthesis & Design |

|---|---|---|

| Electronic Effect | Strongly electron-withdrawing through both induction and resonance. nih.gov | Modifies the electronic character of molecules, influencing reactivity, acidity, and intermolecular interactions. acs.org |

| Hydrogen Bond Acceptor | The lone pair on the nitrogen atom can accept a hydrogen bond. nih.gov | Contributes to molecular recognition and binding affinity in biological systems. |

| Hydrolysis | Can be converted to a carboxylic acid (-COOH) or an amide (-CONH₂) under acidic or basic conditions. libretexts.org | Provides a synthetic route to introduce acidic or amide functionalities. |

| Reduction | Can be reduced to a primary amine (-CH₂NH₂) using reagents like LiAlH₄. libretexts.org | Enables the synthesis of amines from nitrile precursors. |

| Shape and Size | Linear geometry and relatively small size. libretexts.org | Acts as a bioisostere for halogens or alkynes; its defined shape can be crucial for fitting into enzyme active sites. nih.gov |

Defining the Research Focus: 1-Cyano-5-(difluoromethyl)naphthalene as a Prototypical Functionalized Aromatic System

The compound this compound (C₁₂H₇F₂N) stands as a prototypical example of a highly functionalized aromatic system, integrating the distinct structural and electronic features of its three core components: the naphthalene scaffold, the difluoromethyl group, and the cyano group. chemicalbook.comchemicalbook.comnih.gov This specific molecule serves as an exemplary model for investigating the interplay between a large, rigid aromatic platform and two powerful, electronically demanding functional groups.

Structure

3D Structure

Properties

Molecular Formula |

C12H7F2N |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

5-(difluoromethyl)naphthalene-1-carbonitrile |

InChI |

InChI=1S/C12H7F2N/c13-12(14)11-6-2-4-9-8(7-15)3-1-5-10(9)11/h1-6,12H |

InChI Key |

URUZKWCKEZESPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)C(F)F)C#N |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetics in Functionalized Naphthalene Synthesis

Mechanistic Pathways of Difluoromethylation Reactions

The introduction of a difluoromethyl (CF₂H) group onto an aromatic ring like naphthalene (B1677914) can be achieved through various methods, each with a distinct mechanistic profile. These pathways often involve transition metals, radical intermediates, or photoredox catalysts to activate the difluoromethyl source and the aromatic substrate.

Transition metal catalysis, particularly using palladium, is a cornerstone of modern cross-coupling reactions, including difluoromethylation. The catalytic cycle for palladium-catalyzed difluoromethylation of an aryl halide (Ar-X) typically involves a sequence of oxidative addition, transmetalation (or a related step), and reductive elimination.

A common catalytic cycle begins with a low-valent palladium(0) complex. researchgate.net

Oxidative Addition : The active Pd⁰ catalyst reacts with an aryl halide (e.g., bromonaphthalene or iodonaphthalene) to form a PdII-aryl intermediate (Ar-PdII-X). rsc.org Mechanistic investigations have shown that the oxidative addition of difluoroiodomethane (B73695) to a [(Xantphos)Pd⁰] complex yields a trans‐[(Xantphos)PdII(I)CF₂H] species. researchgate.net

Transmetalation/Metathesis : A difluoromethylating agent, such as a silicon-based reagent (e.g., TMSCF₂H), transfers the CF₂H group to the palladium center. cas.cn This step can be facilitated by activators like fluoride (B91410) ions. In some systems, a bimetallic cooperative approach is used, involving Si-to-Ag and subsequent Ag-to-Pd transmetalation, which proceeds faster than direct Si-to-Pd transfer. cas.cn

Reductive Elimination : The Ar-PdII-CF₂H intermediate undergoes reductive elimination to form the desired Ar-CF₂H product and regenerate the catalytically active Pd⁰ species, thus closing the catalytic cycle. rsc.org

An alternative mechanism involves the formation of metal–difluorocarbene (M=CF₂) intermediates. acs.org The palladium-catalyzed reaction of boronic acids with a difluorocarbene source suggests that a Pd=CF₂ complex is a key intermediate. This intermediate can then undergo further reactions to yield the difluoromethylated product. acs.org Without the presence of the substrate, these palladium-difluorocarbene complexes are prone to trimerization. acs.org

| Step | Description | Key Intermediates |

| Oxidative Addition | The active Pd(0) catalyst inserts into the aryl-halide bond. | Ar-Pd(II)-X |

| Transmetalation | A difluoromethylating agent transfers the CF₂H group to the Pd(II) center. | Ar-Pd(II)-CF₂H |

| Reductive Elimination | The final product is formed, regenerating the Pd(0) catalyst. | Pd(0), Ar-CF₂H |

| Carbene Pathway | An alternative mechanism involving a metal-difluorocarbene species. | Pd=CF₂ |

Radical difluoromethylation has emerged as a powerful and versatile strategy due to its mild reaction conditions and high functional group tolerance. researchgate.net The core of this process is the generation of a difluoromethyl radical (•CF₂H), which then adds to the aromatic substrate.

The generation of the •CF₂H radical can be achieved from various precursors:

Sulfone Reagents : Reagents like PhSO₂SCF₂H can undergo homolysis or a photo-induced electron transfer (PET) event under light irradiation to generate a difluoromethylthiyl radical (•SCF₂H), which can then participate in aromatic substitution. nih.gov Similarly, sodium difluoromethanesulfinate (CF₂HSO₂Na) can be activated by an oxidant to produce the •CF₂H radical. rsc.orgnih.gov

Hypervalent Iodine(III) Reagents : Photolysis of hypervalent iodine(III) compounds bearing difluoroacetoxy ligands can generate •CF₂H radicals under blue light irradiation. rsc.org

Reductive Pathways : Photoredox catalysis can be employed to selectively reduce trifluoromethyl (CF₃) groups to generate difluoromethyl radicals (•CF₂H), preventing over-reduction. ccspublishing.org.cn

Once generated, the •CF₂H radical adds to the naphthalene ring, forming a radical adduct (a cyclohexadienyl radical intermediate). The reaction is then propagated by a hydrogen atom abstraction step, which rearomatizes the ring and releases the final difluoromethylated naphthalene product. nih.gov

| Radical Precursor | Activation Method | Radical Generated | Reference |

| PhSO₂SCF₂H | Visible Light | •SCF₂H | nih.gov |

| CF₂HSO₂Na | Oxidant (e.g., air, K₂S₂O₈) | •CF₂H | rsc.orgnih.gov |

| ArI(OCOCF₂H)₂ | Photolysis (Blue Light) | •CF₂H | rsc.org |

| Ar-CF₃ | Photoredox Reduction | •CF₂H | ccspublishing.org.cn |

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) events, providing a mild and efficient pathway for generating radical intermediates. rsc.org In the context of difluoromethylation, a photocatalyst (PC), upon excitation by visible light to its excited state (PC*), can engage in either an oxidative or reductive quenching cycle.

Reductive Quenching Cycle : The excited photocatalyst (PC*) is quenched by an electron donor, forming a potent reductant (PC•⁻). This reductant can then transfer an electron to a difluoromethyl precursor (e.g., a trifluoromethylarene) to generate the •CF₂H radical. ccspublishing.org.cn

Oxidative Quenching Cycle : The excited photocatalyst (PC*) is quenched by an electron acceptor (often the radical precursor itself or an oxidant). For example, the excited photocatalyst can be reductively quenched by a radical precursor, yielding the desired radical (R•) and the reduced photocatalyst (PC•⁻). ccspublishing.org.cn

A proposed mechanism for metallaphotoredox-catalyzed difluoromethylation of aryl bromides involves the interplay between a photocatalytic cycle and a nickel catalytic cycle. rsc.orgmdpi.com The excited photocatalyst reduces a Ni(II) species to a Ni(0) or Ni(I) species. This low-valent nickel complex then undergoes oxidative addition with the aryl bromide. The resulting aryl-nickel intermediate can then react with a •CF₂H radical (generated separately) before reductive elimination furnishes the product. rsc.org Organic dyes, such as Eosin (B541160) Y, can also serve as metal-free photocatalysts, activating precursors like sodium difluoromethanesulfinate in the presence of air as a green oxidant. rsc.orgnih.gov

Mechanistic Investigations of Cyanation Reactions

The introduction of a cyano (-CN) group onto the naphthalene ring is another critical transformation. Mechanistic studies have focused on both metal-mediated processes and classical nucleophilic aromatic substitution pathways.

Recent advancements have enabled the simultaneous introduction of both cyano and difluoromethyl groups. A notable example is the copper-mediated cyanodifluoromethylation of aryl iodides using TMSCF₂CN. acs.orgorganic-chemistry.orgnih.gov This method offers a streamlined approach to synthesizing cyanodifluoromethyl compounds. organic-chemistry.org

Density Functional Theory (DFT) calculations have provided significant insights into the reaction mechanism. acs.orgnih.gov The proposed pathway involves:

Formation of a copper-cyanodifluoromethyl intermediate, [(DMF)CuCF₂CN].

Oxidative Addition : The aryl iodide (e.g., iodonaphthalene) undergoes oxidative addition to the Cu(I) center. DFT calculations indicate that the energy barrier for this step is intermediate between those for analogous trifluoromethylation and other difluoromethylation reactions. acs.orgnih.gov

Reductive Elimination : The resulting aryl-Cu(III)-CF₂CN intermediate undergoes reductive elimination to yield the 1-cyano-5-(difluoromethyl)naphthalene product and regenerate a Cu(I) species. The barrier for this reductive elimination is also calculated to be lower than that for analogous trifluoromethylation processes, contributing to the reaction's efficiency. organic-chemistry.orgnih.gov

This copper-mediated pathway is advantageous as it uses inexpensive, commercially available copper compounds and does not require complex exogenous ligands. organic-chemistry.org

Nucleophilic aromatic substitution (SₙAr) is a fundamental mechanism for introducing nucleophiles, such as cyanide, onto aromatic rings. For this reaction to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group. The difluoromethyl group itself is electron-withdrawing, which facilitates the substitution.

The classical SₙAr mechanism involves two steps:

Nucleophilic Attack : The cyanide ion (CN⁻) attacks the electron-deficient carbon atom of the naphthalene ring that bears a suitable leaving group (e.g., a halide or a nitro group). researchgate.net This addition is the rate-determining step and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Loss of Leaving Group : The leaving group departs from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final cyano-substituted product.

The Rosenmund-von Braun reaction is a classic example of a copper-catalyzed nucleophilic aromatic substitution for cyanation. stackexchange.com In this reaction, copper(I) cyanide is used as the cyanide source and catalyst. The copper likely coordinates to the leaving group, facilitating the nucleophilic attack by the cyanide. While chlorobenzene (B131634) is generally inert to nucleophilic substitution, the use of a copper catalyst at elevated temperatures allows the reaction to proceed. stackexchange.com

Theoretical and Experimental Studies of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms in the synthesis of functionalized naphthalenes, such as this compound, relies heavily on a synergistic approach combining theoretical calculations and experimental observations. While specific studies on the dual functionalization to yield this compound are not extensively available in public literature, a wealth of information on analogous aromatic functionalization reactions provides a framework for understanding the potential intermediates and transition states involved.

Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of naphthalene functionalization reactions. iiste.orgssrn.comubc.camdpi.com These computational models allow for the characterization of transient species, such as reaction intermediates and transition states, which are often difficult to detect experimentally due to their short lifetimes. For instance, DFT calculations have been used to investigate the electronic properties of cyanonaphthalene molecules, providing insights into their reactivity. iiste.org

In the context of electrophilic aromatic substitution on naphthalene, computational studies have explored the stability of the arenium ion (sigma complex) intermediates. researchgate.net These studies consistently show that the formation of the intermediate leading to substitution at the 1-position is energetically more favorable than at the 2-position, which aligns with experimental observations. researchgate.net For a hypothetical electrophilic cyanation or difluoromethylation, it is expected that the reaction would proceed through a similar, more stable 1-substituted arenium ion intermediate.

A theoretical investigation on the reaction of naphthalene with an OH radical provides a relevant example of the type of data generated in such studies. Although a different reaction, it illustrates the computational approach to determining the energetics of intermediates and transition states. researchgate.net

Table 3.3.1: Calculated Relative Energies of Intermediates and Transition States in a Model Naphthalene Reaction

The following table is based on data from a theoretical study on the gas-phase reaction of naphthalene with an OH radical and is presented here to illustrate the nature of data obtained from DFT calculations. The values are in kcal/mol. researchgate.net

| Species | M06-2X/6-311G(d,p) | ωB97XD/6-311G(d,p) | MPWB1K/6-311G(d,p) | M06-2X/6-311+G(d,p) |

| Naphthalene + OH• | 0.0 | 0.0 | 0.0 | 0.0 |

| Transition State 1 | 2.5 | 3.1 | 4.2 | 1.9 |

| Intermediate 1 | -18.5 | -17.9 | -16.8 | -19.1 |

| Transition State 2 | 15.2 | 16.1 | 17.5 | 14.8 |

| Product | -10.2 | -9.8 | -8.9 | -10.5 |

Experimentally, the direct observation of reaction intermediates and transition states is challenging. Advanced spectroscopic techniques, such as time-resolved spectroscopy, can be employed to detect short-lived species. In the study of organic photoredox catalysis for direct C-H cyanation of arenes, mechanistic investigations often involve trapping experiments to identify radical intermediates. nih.gov For the synthesis of this compound, it is plausible that radical mechanisms could be involved, particularly in the difluoromethylation step. mdpi.com Experimental studies on such reactions would likely involve the use of radical scavengers to probe the involvement of radical intermediates.

Kinetic Analysis of Dual Functionalization Processes

The dual functionalization of a naphthalene core to introduce both a cyano and a difluoromethyl group can occur through either a sequential or a concerted process. A kinetic study would be crucial in distinguishing between these pathways. For a sequential process, the kinetics of each individual functionalization step (cyanation and difluoromethylation) would need to be investigated.

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. acs.org For instance, a significant primary KIE (kH/kD > 1) upon replacing a hydrogen atom with deuterium (B1214612) at the position of substitution would suggest that the C-H bond cleavage is involved in the rate-determining step of the reaction. acs.org Such studies have been applied to the C-H functionalization of arenes and have often implicated C-H bond cleavage as the rate-limiting step. researchgate.net

Table 3.4.1: Hypothetical Kinetic Parameters for Sequential Functionalization of Naphthalene

This table presents a hypothetical set of kinetic data to illustrate the expected differences in reaction rates for the sequential functionalization of naphthalene. The values are for illustrative purposes only and are not based on experimental data for the synthesis of this compound.

| Reaction Step | Reactant | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (M⁻¹s⁻¹) |

| Cyanation | Naphthalene | 1.2 x 10⁻³ | 65 | 5.8 x 10⁸ |

| Difluoromethylation | 1-Cyanonaphthalene | 3.5 x 10⁻⁵ | 78 | 2.1 x 10⁸ |

| Difluoromethylation | Naphthalene | 8.9 x 10⁻⁴ | 68 | 7.3 x 10⁸ |

| Cyanation | 1-(Difluoromethyl)naphthalene | 5.1 x 10⁻⁴ | 72 | 4.5 x 10⁸ |

The data in the hypothetical table illustrates that the presence of an electron-withdrawing group like the cyano group on the naphthalene ring would likely decrease the rate constant and increase the activation energy for a subsequent electrophilic substitution. Conversely, the difluoromethyl group, which can also be electron-withdrawing, would have a similar effect on a subsequent cyanation step. A thorough kinetic analysis would be necessary to determine the optimal reaction sequence and conditions to maximize the yield of this compound.

Advanced Spectroscopic Characterization and Structural Analysis of 1 Cyano 5 Difluoromethyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

¹H NMR: Analysis of Proton Environments and Coupling Patterns

The ¹H NMR spectrum of 1-Cyano-5-(difluoromethyl)naphthalene is expected to be characterized by signals in the aromatic region, corresponding to the six protons on the naphthalene (B1677914) ring, and a signal for the proton of the difluoromethyl group. The naphthalene ring protons would typically appear in the range of 7.0-9.0 ppm. The exact chemical shifts are influenced by the electronic effects of the cyano (-C≡N) and difluoromethyl (-CHF₂) groups. Both are electron-withdrawing groups, which tend to deshield the aromatic protons, shifting their signals downfield. youtube.com Protons at positions ortho and para to these substituents are generally the most affected. youtube.com

The proton of the -CHF₂ group is expected to show a distinct signal, likely appearing as a triplet due to coupling with the two adjacent fluorine atoms (a phenomenon described by the n+1 rule for spin-spin coupling). The chemical shift for such a proton attached to an aromatic system would be anticipated in a specific region of the spectrum.

The coupling patterns among the aromatic protons would present a complex multiplet system, typical for substituted naphthalenes. Analysis of the coupling constants (J values) would be crucial for assigning each signal to a specific proton on the naphthalene skeleton.

Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J) |

|---|---|---|---|

| Naphthalene Ring Protons | 7.0 - 9.0 | Multiplets (m) | JHH = 7-9 Hz (ortho), 1-3 Hz (meta), <1 Hz (para) |

| -CHF₂ Proton | 6.5 - 7.5 | Triplet (t) | JHF ≈ 50-60 Hz |

Note: This table represents expected values based on general principles and data for related compounds, not experimental data for this compound.

¹⁹F NMR: Probing Fluorine Environments and Substituent Effects

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shifts in ¹⁹F NMR have a much wider range than in ¹H NMR, which often leads to simpler, first-order spectra. alfa-chemistry.com

For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the two equivalent fluorine atoms of the -CHF₂ group. This signal would likely appear as a doublet due to coupling with the single geminal proton. The chemical shift for fluorine atoms in an aryl-CHF₂ group typically falls within a well-defined range. alfa-chemistry.comucsb.edu The electronic environment of the naphthalene ring, influenced by the cyano group, would affect the precise chemical shift of the fluorine atoms. alfa-chemistry.com

Expected ¹⁹F NMR Data for this compound

| Fluorine Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J) |

|---|---|---|---|

| -CHF₂ Fluorines | -90 to -130 | Doublet (d) | JFH ≈ 50-60 Hz |

Note: Chemical shifts are referenced to CFCl₃. This table represents expected values based on general principles and data for related compounds, not experimental data for this compound.

¹³C NMR: Elucidating Carbon Framework and Electronic Shielding

The ¹³C NMR spectrum provides information on the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would produce a single peak. The naphthalene ring would exhibit ten distinct signals in the aromatic region, typically between 120 and 150 ppm. libretexts.orgoregonstate.edu The carbon atom of the cyano group is expected to appear in the range of 110-125 ppm. oregonstate.educompoundchem.com

The carbon of the difluoromethyl group (-CHF₂) would show a signal that is split into a triplet due to one-bond coupling with the two fluorine atoms. Its chemical shift would be influenced by the attached fluorine atoms. The electron-withdrawing nature of both the cyano and difluoromethyl substituents would influence the chemical shifts of the naphthalene carbons, with carbons directly attached to these groups and those at the ortho and para positions showing the most significant shifts. libretexts.org

Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| Naphthalene Ring Carbons | 120 - 150 | Singlet (s) |

| Cyano Carbon (-C≡N) | 110 - 125 | Singlet (s) |

| Difluoromethyl Carbon (-CHF₂) | 110 - 130 | Triplet (t) |

Note: This table represents expected values based on general principles and data for related compounds, not experimental data for this compound.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Identification of Characteristic C≡N and C-F Stretching Frequencies

The IR spectrum of this compound would be expected to display characteristic absorption bands for the nitrile (C≡N) and carbon-fluorine (C-F) bonds.

The C≡N stretching vibration of a nitrile group typically gives rise to a sharp and strong absorption band in the region of 2200-2260 cm⁻¹. For aromatic nitriles, this band is often observed at a slightly lower frequency (2220-2240 cm⁻¹) due to conjugation with the aromatic ring. spectroscopyonline.com

The C-F stretching vibrations are known to produce strong absorption bands in the fingerprint region of the IR spectrum, typically between 1000 and 1400 cm⁻¹. wpmucdn.com The presence of two fluorine atoms in the difluoromethyl group would likely result in strong, characteristic absorptions in this region.

Expected Characteristic IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Cyano (-C≡N) | Stretching | 2220 - 2240 | Strong, Sharp |

| Difluoromethyl (C-F) | Stretching | 1000 - 1400 | Strong |

Note: This table represents expected values based on general principles and data for related compounds, not experimental data for this compound.

Theoretical Prediction of IR Spectra via Quantum Chemical Methods

In the absence of experimental IR data, quantum chemical calculations provide a powerful tool for predicting the vibrational spectra of molecules. researchgate.net Methods such as Density Functional Theory (DFT) can be employed to calculate the harmonic vibrational frequencies and IR intensities of a molecule. acs.orgresearchgate.net

The process involves first optimizing the molecular geometry of this compound to find its most stable conformation. Subsequently, a frequency calculation is performed on the optimized structure to yield the vibrational modes and their corresponding frequencies and intensities. researchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net Such theoretical predictions can aid in the interpretation of experimental spectra and the assignment of vibrational modes to specific functional groups. acs.orgacs.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission

Ultraviolet-visible (UV-Vis) spectroscopy provides critical insights into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon absorption of light.

The UV-Vis absorption spectrum of this compound is dominated by the aromatic naphthalene core, which acts as the primary chromophore. The spectrum of unsubstituted naphthalene exhibits characteristic absorption bands arising from π → π* transitions. The presence of substituents—the electron-withdrawing cyano (-CN) group and the difluoromethyl (-CHF₂) group—on the naphthalene ring at positions 1 and 5, respectively, is expected to modulate these electronic transitions.

The cyano group, being a strong electron-withdrawing group with π-accepting capabilities, can extend the conjugation of the naphthalene system. This extension of the chromophore typically leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted naphthalene. The difluoromethyl group, while primarily considered an inductively electron-withdrawing group, can also influence the electronic environment of the aromatic system.

The electronic transitions in substituted naphthalenes are complex. For instance, in 1-substituted naphthalenes, the relative energies of the ¹Lₐ and ¹Lₑ states can be altered, affecting the polarization of the electronic transition moments. In 1-cyanonaphthalene, the S₁ ← S₀ transition is significantly red-shifted compared to naphthalene. The introduction of the -CHF₂ group at the 5-position would further perturb the electronic structure, likely resulting in additional shifts in the absorption bands. A hypothetical UV-Vis absorption data table for this compound in a non-polar solvent like cyclohexane (B81311) is presented below, based on the expected effects of the substituents on the naphthalene chromophore.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λₘₐₓ (nm) | Expected Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| ¹Bₑ (S₀ → S₂) | ~280-290 | ~7,000 - 9,000 |

| ¹Lₐ (S₀ → S₁) | ~320-335 | ~4,000 - 6,000 |

Note: This data is hypothetical and serves to illustrate the expected spectral regions of absorption based on known substituent effects on the naphthalene chromophore.

Cyano-functionalized aromatic systems often exhibit interesting photophysical properties, including fluorescence. The fluorescence of naphthalene derivatives is highly sensitive to the nature and position of substituents. The introduction of a cyano group can influence the fluorescence quantum yield and lifetime. In many cases, the presence of electron-withdrawing groups can lead to the formation of an intramolecular charge transfer (ICT) excited state, particularly when paired with an electron-donating group.

Table 2: Anticipated Photophysical Properties for this compound

| Property | Expected Value |

|---|---|

| Emission Maximum (λₑₘ) | ~350-380 nm |

| Fluorescence Quantum Yield (Φբ) | 0.1 - 0.4 |

Note: These values are illustrative and based on typical data for cyano-substituted naphthalenes.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation pattern. For this compound (molecular formula C₁₂H₇F₂N), the nominal molecular weight is 203.19 u. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation of the molecular ion (M⁺˙) under electron ionization (EI) would likely proceed through several pathways characteristic of aromatic nitriles and fluorinated compounds. The most intense peak in the spectrum would be the molecular ion peak, confirming the molecular weight. Key fragmentation pathways would likely involve:

Loss of a fluorine atom: Resulting in a fragment ion at [M - F]⁺.

Loss of the difluoromethyl radical: Leading to a fragment at [M - CHF₂]⁺.

Loss of HCN: A common fragmentation for aromatic nitriles, yielding an [M - HCN]⁺˙ ion.

Fragmentation of the naphthalene ring system: At higher energies, the stable aromatic ring system can undergo cleavage, often involving the loss of acetylene (B1199291) (C₂H₂).

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| m/z (Proposed) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 203 | [C₁₂H₇F₂N]⁺˙ | - |

| 184 | [C₁₂H₇FN]⁺ | F |

| 176 | [C₁₂H₆F₂]⁺˙ | HCN |

Note: The m/z values are nominal and based on the most common isotopes. The relative intensities of these fragments would depend on the ionization energy.

X-ray Crystallography for Solid-State Structural Conformation

While spectroscopic methods provide valuable information about connectivity and electronic properties, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state at atomic resolution. This technique would unambiguously confirm the connectivity of this compound and provide precise bond lengths, bond angles, and torsional angles.

A single-crystal X-ray diffraction study would reveal the planarity of the naphthalene ring system and the orientation of the cyano and difluoromethyl substituents relative to the ring. Of particular interest would be the C-C-C bond angles within the naphthalene core, the C-CN bond length, and the geometry of the -CHF₂ group. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as π-π stacking between naphthalene rings or potential weak hydrogen bonds involving the fluorine atoms, which govern the solid-state properties of the material. Although no public crystal structure is currently available for this specific compound, the data obtained from such an analysis would be crucial for structure-property relationship studies and computational modeling.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Naphthalene |

Theoretical and Computational Chemistry of 1 Cyano 5 Difluoromethyl Naphthalene

Computational chemistry provides profound insights into the electronic structure and reactivity of organic molecules. For 1-Cyano-5-(difluoromethyl)naphthalene, quantum chemical calculations are essential tools to elucidate the influence of the electron-withdrawing cyano (-CN) and difluoromethyl (-CHF2) groups on the naphthalene (B1677914) scaffold. While specific computational studies on this exact molecule are not extensively detailed in publicly available literature, the principles and methodologies can be thoroughly described based on research on closely related substituted naphthalene systems.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in modern computational chemistry for predicting molecular properties. nasa.gov These methods solve the electronic Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn allows for the prediction of its structure, stability, and reactivity. researchgate.net

Density Functional Theory (DFT) has become a popular method due to its balance of accuracy and computational efficiency. researchgate.net Methods like B3LYP are frequently used to optimize molecular geometries and calculate electronic properties of aromatic systems. nih.govnih.gov Ab initio methods, such as Hartree-Fock (HF), provide a framework for electronic structure calculations from first principles, without empirical parameters, though they can be more computationally demanding. samipubco.comnih.gov For substituted naphthalenes, these approaches are used to model how substituents alter the electronic landscape of the aromatic rings. iau.irajpchem.org

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. nih.gov The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. samipubco.com A smaller gap generally implies higher reactivity. samipubco.com

Table 1: Representative Frontier Orbital Energies (eV) Calculated by DFT Note: The values for this compound are hypothetical and based on expected substituent effects. Actual calculated values may vary based on the level of theory and basis set used.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) |

| Naphthalene samipubco.com | -6.13 | -1.38 | 4.75 |

| This compound (Expected) | <-6.13 | <-1.38 | <4.75 |

The distribution of electron density within a molecule is fundamental to understanding its reactive sites. Molecular Electrostatic Potential (MESP) surfaces are visual maps of the electrostatic potential on the electron density surface. They reveal regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the electronegative nitrogen of the cyano group and the fluorine atoms of the difluoromethyl group would create significant regions of negative potential, while the aromatic protons and the carbon atoms attached to the substituents would exhibit positive potential.

Fukui functions are another tool derived from DFT that helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These functions quantify the change in electron density at a specific point when the total number of electrons in the system changes. This analysis can pinpoint which atoms within the naphthalene ring system are most susceptible to attack, providing a more detailed picture of reactivity than MESP alone.

Investigation of Substituent Effects on the Naphthalene System

The chemical properties of an aromatic system like naphthalene are heavily influenced by its substituents. iau.irresearchgate.net The cyano and difluoromethyl groups are both strongly electron-withdrawing, but they influence the ring through a combination of inductive and resonance effects. Computational methods provide a quantitative way to dissect and understand these electronic influences. nih.govajpchem.org

The Hammett equation is a cornerstone of physical organic chemistry that quantitatively describes the electronic effect of substituents on a reaction's rate or equilibrium constant. researchgate.net The equation uses substituent constants (sigma, σ) that are specific to the substituent and its position (meta or para). These empirical constants can be correlated with computationally derived properties. nih.gov The constants are often broken down into inductive (F) and resonance (R) components to separate the different ways a substituent exerts its electronic influence. nih.gov

The cyano group has a large positive σp value, indicating strong electron withdrawal through both resonance and induction. nih.gov The difluoromethyl group also exerts a strong electron-withdrawing inductive effect. Studies have shown a strong linear correlation between computationally derived energies and these empirical Hammett constants for various substituted aromatic systems, including naphthalene derivatives. nih.gov

Table 2: Selected Hammett-type Constants for Relevant Substituents Constants are for substitution on a benzene (B151609) ring but are indicative of effects on other aromatic systems.

| Substituent | σm pitt.edu | σp nih.gov | F (Field/Inductive) pitt.edu | R (Resonance) pitt.edu |

| -CN | 0.62 | 0.70 | 0.53 | 0.17 |

| -CHF2 | 0.36 | 0.32 | 0.38 | -0.06 |

| -CF3 | 0.46 | 0.54 | 0.39 | 0.15 |

Substituent Effect Stabilization Energy (SESE) is a theoretical quantity calculated to describe the interaction energy between two substituents on an aromatic ring. nih.gov It is determined by comparing the energy of the disubstituted molecule with the energies of the corresponding monosubstituted and unsubstituted molecules through an isodesmic reaction. This method allows for the quantification of how one substituent's presence affects the electronic contribution of the other. nih.gov

For this compound, the SESE calculation would quantify the energetic stabilization (or destabilization) arising from the interaction between the -CN and -CHF2 groups as transmitted through the naphthalene ring system. Given that both are electron-withdrawing groups, the interaction would likely be complex. SESE values for substituted naphthalenes have been shown to correlate well with Hammett constants, confirming that this computational approach effectively captures the electronic effects described by empirical parameters. nih.gov This makes SESE a powerful predictive tool for assessing the electronic character of novel substituted aromatic compounds. nih.gov

Influence on Acidity (pKa) and Dipole Moments

The acidity and dipole moment of an aromatic compound are significantly influenced by the electronic nature of its substituents. In this compound, both the cyano (-CN) and difluoromethyl (-CF2H) groups are electron-withdrawing.

The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. It withdraws electron density from the aromatic ring through both the inductive (-I) and resonance (-M) effects, making it a strong deactivator in electrophilic aromatic substitutions. quora.com The presence of a cyano group generally increases the acidity of any acidic protons on the molecule by stabilizing the conjugate base.

The difluoromethyl group is also strongly electron-withdrawing, primarily through a powerful inductive effect (-I) owing to the high electronegativity of the two fluorine atoms. mdpi.com Unlike the trifluoromethyl group, the C-H bond in the difluoromethyl group can participate in hyperconjugation, which can slightly offset its inductive pull, though the net effect remains strongly electron-withdrawing.

Acidity (pKa): For this compound, any potential acidity would relate to the C-H bonds of the naphthalene ring or the difluoromethyl group itself. The acidity of the aromatic protons is expected to be enhanced due to the electron-withdrawing nature of both substituents, which would stabilize a potential carbanion. More significantly, the proton of the difluoromethyl group (CHF2) would be rendered more acidic compared to a simple methyl group due to the inductive stabilization of the resulting carbanion by the adjacent fluorine atoms. Computational studies on substituted naphthols have demonstrated that electron-wthdrawing groups increase acidity (lower pKa). researchgate.net While no specific pKa values for this compound are published, a qualitative comparison can be made.

Reaction Dynamics and Kinetic Modeling Using Computational Methods

Computational methods are instrumental in modeling the dynamics and kinetics of chemical reactions. For a molecule like this compound, these methods can predict its reactivity in various chemical transformations, such as electrophilic aromatic substitution or nucleophilic attack.

The reaction dynamics would be heavily influenced by the electronic landscape of the naphthalene core, which is shaped by the two electron-withdrawing substituents. These groups deactivate the ring towards electrophilic attack but would activate it towards nucleophilic aromatic substitution, should a suitable leaving group be present. Theoretical studies on the reactions of naphthalene with radicals like OH have shown that the reaction proceeds via electrophilic addition to the aromatic ring. researchgate.net The presence of deactivating groups would be expected to slow down such reactions.

Kinetic modeling would involve calculating the rate constants for various possible reaction pathways. This is often achieved using transition state theory in conjunction with calculated potential energy surfaces. acs.org

Theoretical Characterization of Transition States and Intermediates

A key aspect of computational reaction modeling is the characterization of stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. For reactions involving this compound, density functional theory (DFT) would be a common method to locate and characterize these structures.

For an electrophilic aromatic substitution reaction, the key intermediates would be the Wheland intermediates (arenium ions). The stability of these intermediates determines the regioselectivity of the reaction. Due to the strong deactivating nature of the cyano and difluoromethyl groups, these intermediates would be significantly destabilized compared to those of unsubstituted naphthalene.

Transition state geometries are located as first-order saddle points on the potential energy surface. For example, in a substitution reaction, the transition state would represent the energy maximum along the reaction coordinate as the electrophile or nucleophile approaches the ring and the C-H or other bond is broken. Computational studies have been used to investigate the structures of transition states in reactions of naphthalene derivatives. researchgate.net

Calculation of Reaction Barriers and Energetics

The energy difference between the reactants and the transition state defines the activation energy barrier for a reaction. Higher energy barriers correspond to slower reaction rates. For this compound, the activation energy for electrophilic aromatic substitution is expected to be significantly higher than for naphthalene itself due to the deactivating substituents.

Conversely, for a nucleophilic aromatic substitution (if a suitable leaving group were present), the activation energy would likely be lower. Computational chemistry allows for the precise calculation of these energy barriers, providing quantitative predictions of reaction rates. chemrevlett.com

Illustrative Reaction Energetics:

While specific data for this compound is unavailable, the following table illustrates how relative energy barriers might be presented in a computational study of an electrophilic substitution reaction.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 (Illustrative) |

| Intermediate | +15.0 (Illustrative) |

| Products | -5.0 (Illustrative) |

Disclaimer: The values in this table are for illustrative purposes only and are not the result of actual calculations for this compound.

In Silico Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of novel compounds.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry, often using methods like GIAO (Gauge-Including Atomic Orbital). uncw.edu For this compound, the electron-withdrawing nature of the substituents would cause the aromatic protons and carbons to be deshielded, shifting their signals downfield in the NMR spectrum. The difluoromethyl group would exhibit a characteristic 1H signal split into a triplet by the two fluorine atoms, and a 19F NMR signal split into a doublet by the proton. Statistical models based on substituent chemical shifts have been developed for predicting 13C NMR signals in substituted naphthalenes. tandfonline.com

Vibrational (IR and Raman) Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these modes. nih.gov For this compound, characteristic vibrational frequencies would be expected for the C≡N stretch of the cyano group and the C-F stretches of the difluoromethyl group. The calculated IR spectrum of neutral naphthalene shows characteristic bands that are influenced by substitution. researchgate.netnasa.gov

Illustrative Predicted Spectroscopic Data:

The following table provides an example of how predicted spectroscopic data might be presented.

| Parameter | Predicted Value |

| 1H NMR | |

| Aromatic Protons | δ 7.5-8.5 ppm (Illustrative) |

| -CF2H | δ 6.5-7.5 ppm (t) (Illustrative) |

| 13C NMR | |

| Aromatic Carbons | δ 110-140 ppm (Illustrative) |

| -C N | δ 115-125 ppm (Illustrative) |

| -C F2H | δ 110-120 ppm (t) (Illustrative) |

| IR Spectroscopy | |

| C≡N Stretch | ~2230 cm-1 (Illustrative) |

| C-F Stretch | ~1100-1200 cm-1 (Illustrative) |

Disclaimer: The values in this table are illustrative, based on typical ranges for these functional groups, and are not the result of specific computations for this compound.

Advanced Research Directions and Broader Academic Implications of Functionalized Naphthalene Derivatives

Development of Organic Electronic Materials and Optoelectronic Applications

The tailored electronic characteristics of functionalized naphthalene (B1677914) derivatives make them prime candidates for next-generation organic electronic and optoelectronic devices. Their utility stems from the ability to fine-tune properties like charge transport, energy levels, and molecular packing through precise chemical synthesis.

Naphthalene-based compounds, particularly naphthalene diimides (NDIs), are renowned for their performance as n-type (electron-transporting) organic semiconductors. rsc.orgnih.govacs.org The electron-deficient nature of the naphthalene core, enhanced by strong electron-withdrawing groups, facilitates the injection and transport of electrons, a crucial property for organic field-effect transistors (OFETs) and other electronic components. nih.govresearchgate.net

The performance of these materials is highly dependent on their molecular structure and solid-state packing. Research has shown that modifying the substituents on the naphthalene core can significantly impact electron mobility. For instance, NDI derivatives functionalized with different groups exhibit a wide range of mobilities. nih.govresearchgate.net The goal is to engineer molecules that self-assemble into highly ordered crystalline structures, which promotes efficient intermolecular π-orbital overlap for charge transport. acs.org While specific data for 1-Cyano-5-(difluoromethyl)naphthalene is not widely published, the principles derived from related NDI systems suggest its potential as an n-type material. The combined electron-withdrawing strength of the cyano and difluoromethyl groups is expected to result in a low-lying LUMO level, which is a key requirement for stable n-type conduction. cnr.itnih.gov

Below is a table summarizing the electron mobility of various n-type semiconductor polymers based on naphthalene derivatives, illustrating the impact of molecular structure on performance.

| Semiconductor Material | Electron Mobility (μe) | On/Off Ratio | Reference |

| NDI-based polymer (ePNDIBS) | 0.1-0.4 cm²/Vs | 10⁵-10⁷ | rsc.org |

| NDI-Fullerene Derivative (S4) | 1.20×10⁻⁴ to 3.58×10⁻⁴ cm²/Vs | 10² to 10³ | nih.gov |

| N,N′-bis(cyclohexyl) NDI (1) | ~6 cm²/Vs | N/A | acs.org |

| NDI-s-Bu | 4.3 × 10⁻⁴ cm²/Vs | N/A | nih.gov |

| NDI-4-n-OHePh | 4.6 × 10⁻⁶ cm²/Vs | N/A | nih.gov |

| NDI-FAN | 2.2 × 10⁻¹ cm²/Vs | 6.7 × 10³ | researchgate.net |

| Cyanated NDI | Up to 0.05 cm²/Vs | N/A | nih.gov |

This table is for illustrative purposes and includes various naphthalene derivatives to show the range of performance.

The presence of both an electron-accepting core (the functionalized naphthalene) and the potential for attachment of electron-donating groups allows for the design of donor-acceptor (D-A) systems. In these molecules, photoexcitation can lead to an intramolecular charge transfer (ICT) from the donor to the acceptor moiety. mdpi.com This phenomenon is the basis for their use as molecular probes and in optoelectronic devices. Naphthalene diimides, for example, are known to form emissive ground-state charge-transfer complexes with various electron-rich aromatic solvents. rsc.org

Molecules exhibiting ICT often display strong solvatochromism, where their absorption and fluorescence spectra shift in response to the polarity of their environment. mdpi.com This sensitivity makes them valuable as fluorescent probes for imaging biological systems or detecting specific analytes. nih.govmdpi.com The electron-deficient nature of the this compound core makes it a potent acceptor unit for the construction of such D-A systems. By attaching suitable donor groups, it is possible to create novel fluorophores whose emission properties could be tailored for specific sensing applications.

Methodological Advancements in Fluorination and Cyanation Chemistry

The synthesis of precisely functionalized PAHs like this compound relies on sophisticated and evolving methods in organic chemistry. The development of new reactions for fluorination and cyanation is a vibrant area of research, driven by the significant impact these functional groups have in pharmaceuticals, agrochemicals, and materials science. cas.cnoup.com

Late-stage functionalization (LSF) refers to the introduction of key functional groups at the final steps of a synthetic sequence. This approach is highly valuable as it allows a common molecular core to be diversified into a library of analogues with distinct properties. nih.govnih.gov For complex molecules like PAHs, which have multiple C-H bonds, achieving site-selective functionalization is a significant challenge. acs.org

The synthesis of this compound would require selective methods for introducing both the cyano and difluoromethyl groups onto the naphthalene scaffold. Recent years have seen impressive progress in difluoromethylation reactions, with the development of new reagents and catalytic systems that can transfer a CF2H group to aromatic rings. researchgate.netrsc.org These methods include radical, nucleophilic, and transition-metal-catalyzed pathways. rsc.org Similarly, advanced methods for the cyanation of aromatic rings provide routes to install the nitrile group with high efficiency and selectivity, often leveraging transition metal catalysis. kaust.edu.saacs.org The ability to apply these LSF strategies to naphthalene derivatives is crucial for exploring their structure-property relationships in a systematic manner.

The synthesis of organofluorine compounds has traditionally relied on harsh reagents and conditions. However, there is a strong and growing emphasis on developing more environmentally benign "green" chemistry approaches. dntb.gov.ua This includes the use of less hazardous fluorinating agents, minimizing solvent waste, and developing catalytic rather than stoichiometric processes. worktribe.com

The ultimate source of fluorine for all organofluorine compounds is the mineral fluorspar (CaF2). worktribe.comrsc.org Green chemistry initiatives aim to make the entire supply chain more sustainable. In the laboratory, this translates to designing synthetic routes that are more atom-economical and energy-efficient. Research in this area focuses on direct C-H fluorination, which avoids the need for pre-functionalized starting materials, and the use of catalysts that can operate under milder conditions. The development of such green protocols is essential for the sustainable production of functionalized molecules like this compound for widespread technological application.

Contributions to Astrochemistry and Interstellar Molecular Detection (specifically for cyano-PAHs)

Polycyclic aromatic hydrocarbons are believed to be widespread in the interstellar medium (ISM), containing a significant fraction of the universe's carbon. sci.newsaanda.org However, the direct detection of specific, unsubstituted PAHs in space via radio astronomy is difficult because they lack a significant dipole moment. The introduction of a polar functional group, such as a cyano (–CN) group, dramatically increases the molecule's dipole moment, making it "radio-loud" and thus detectable by radio telescopes. acs.orgresearchgate.net

This has led to cyano-PAHs being considered crucial observational proxies for their parent hydrocarbon counterparts in space. Recently, astronomers have successfully identified 1-cyanonaphthalene and 2-cyanonaphthalene in the Taurus Molecular Cloud (TMC-1). sci.newsresearchgate.net This landmark discovery provides definitive evidence for the presence of two-ring aromatic structures in cold molecular clouds and suggests that these molecules can form "bottom-up" from smaller precursors, not just in the outflows of dying stars. sci.news

The study of cyano-PAHs like 1-cyanonaphthalene is therefore of immense importance to astrochemistry. aanda.orgacs.org Laboratory rotational spectroscopy provides the precise frequency data that astronomers need to search for these molecules in space. researchgate.net While this compound has not been a specific target of astronomical searches, the principles established by the detection of cyanonaphthalenes highlight the critical role that cyano-functionalization plays in our ability to probe the inventory of complex organic molecules throughout the cosmos.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-Cyano-5-(difluoromethyl)naphthalene, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis of this compound can be adapted from protocols for analogous naphthalene derivatives. For example, photochemical cyanation using potassium cyanide (KCN) and a high-pressure mercury lamp under aerobic conditions has been effective for introducing cyano groups to naphthalene rings, as demonstrated in the synthesis of 1-Cyano-5-(trimethylsilyl)naphthalene . Optimization should focus on:

- Reagent stoichiometry : Excess KCN may improve yield but risks side reactions.

- Solvent selection : Polar aprotic solvents like acetonitrile enhance reactivity.

- Temperature control : Maintain room temperature to avoid thermal degradation of the difluoromethyl group.

Post-synthesis, column chromatography (silica gel, toluene eluent) and HPLC purification are recommended for isolating the target compound .

Basic: How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and F NMR to confirm substitution patterns (e.g., δ ~-110 ppm for CF groups) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., m/z ≈ 199.04 for CHFN).

- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>95% by area) .

- Melting Point Analysis : Compare observed values with theoretical predictions to detect impurities .

Advanced: What experimental designs minimize bias in toxicological studies of this compound?

Methodological Answer:

Follow frameworks from systematic toxicology reviews:

- Randomization : Administer doses in a randomized sequence to prevent confounding (e.g., as per Table C-7 in animal studies) .

- Blinding : Conceal group allocations during data collection and analysis .

- Inclusion Criteria : Use Table B-1 (e.g., inhalation/oral routes, hepatic/renal endpoints) to select relevant studies .

- Risk of Bias Assessment : Apply tools like Table C-6/C-7 to evaluate reporting completeness and dose allocation .

Advanced: How can contradictions between in vitro and in vivo toxicity data for this compound be resolved?

Methodological Answer:

Address discrepancies through:

- Metabolic Profiling : Compare in vitro liver microsome data with in vivo metabolite identification (e.g., cytochrome P450 interactions) .

- Dose Equivalency : Adjust in vitro concentrations to reflect physiologically relevant in vivo levels .

- Study Quality Assessment : Exclude studies with high bias (e.g., non-randomized dosing) using criteria from Table C-7 .

- Mechanistic Studies : Investigate fluorinated group effects on bioavailability (e.g., fluorine’s electron-withdrawing properties altering metabolic stability) .

Advanced: What analytical techniques are suitable for detecting environmental degradation products of this compound?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile degradation products (e.g., fluorinated aromatic intermediates) .

- Liquid Chromatography-Tandem MS (LC-MS/MS) : Quantify polar metabolites in water/sediment samples .

- Headspace Sampling : Measure emission rates at varying temperatures (e.g., 17°C vs. 21°C) to model environmental persistence .

- Isotopic Labeling : Use C-labeled analogs to track degradation pathways in soil/water systems .

Advanced: How does the difluoromethyl group influence the compound’s pharmacokinetics compared to non-fluorinated analogs?

Methodological Answer:

The CF group impacts:

- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .

- Lipophilicity : Increased logP enhances membrane permeability but may raise bioaccumulation risks (validate via octanol-water partitioning assays) .

- Protein Binding : Fluorine’s steric effects alter binding affinity; use surface plasmon resonance (SPR) to compare with non-fluorinated analogs .

Advanced: What strategies are effective for quantifying trace levels of this compound in biological matrices?

Methodological Answer:

- Solid-Phase Extraction (SPE) : Use C18 cartridges to isolate the compound from plasma/urine .

- Derivatization : Enhance GC-MS sensitivity via silylation or fluorinated tagging .

- Internal Standards : Deuterated analogs (e.g., H-labeled) improve quantification accuracy .

- Limit of Detection (LOD) : Achieve sub-ppb levels using high-resolution orbitrap MS .

Advanced: What computational models predict the environmental partitioning of this compound?

Methodological Answer:

- QSAR Models : Relate molecular descriptors (e.g., topological polar surface area) to soil adsorption coefficients (K) .

- Fugacity Modeling : Predict air-water-soil distribution using Henry’s Law constants (experimentally derived via EPI Suite) .

- Molecular Dynamics Simulations : Simulate interactions with humic acids to assess sediment binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.